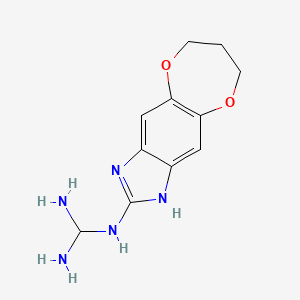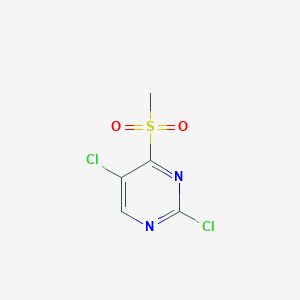
2,5-Dichloro-4-(methylsulfonyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorine and methylsulfonyl groups in this compound enhances its reactivity and potential utility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method includes the reaction of 2,5-dichloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone or sulfoxide derivatives.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
科学研究应用
2,5-Dichloro-4-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe to study biological pathways.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfonyl groups enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in therapeutic applications.
相似化合物的比较
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 2,4-Dichloro-5-methylsulfonylpyrimidine
Comparison: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C5H4Cl2N2O2S |
|---|---|
分子量 |
227.07 g/mol |
IUPAC 名称 |
2,5-dichloro-4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)4-3(6)2-8-5(7)9-4/h2H,1H3 |
InChI 键 |
XVMTUGKYQDPRBI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=NC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


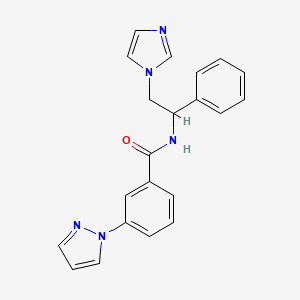

![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
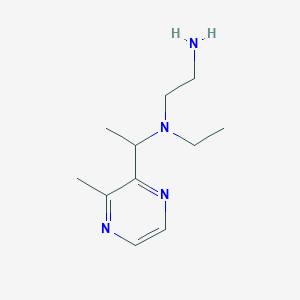
![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)

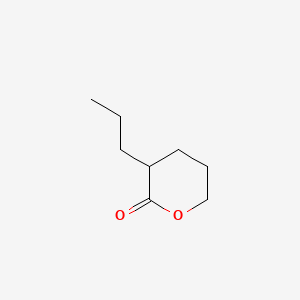
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
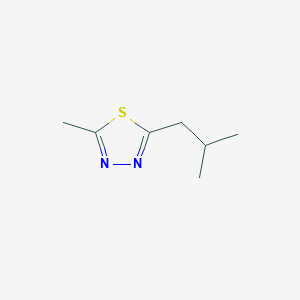
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)

